3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile
Description
Properties
Molecular Formula |
C11H10FNO2 |
|---|---|
Molecular Weight |
207.20 g/mol |
IUPAC Name |
3-(2-fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C11H10FNO2/c1-11(9(6-13)15-11)10-7(12)4-3-5-8(10)14-2/h3-5,9H,1-2H3 |
InChI Key |
BKVBRUCLLFTCGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C#N)C2=C(C=CC=C2F)OC |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of 3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile typically involves the construction of the oxirane (epoxide) ring onto a suitable precursor bearing the 2-fluoro-6-methoxyphenyl moiety and a nitrile substituent. Key synthetic steps include:
- Formation of the oxirane ring via nucleophilic epoxidation or intramolecular cyclization.
- Introduction of the fluorine and methoxy groups on the aromatic ring prior to epoxidation.
- Installation of the nitrile group at the 2-position of the oxirane ring.
Reaction Mechanism Insights
The reaction likely proceeds via in situ generation of an aryne intermediate from the aryne precursor under fluoride ion activation. The nucleophilic aziridine ring opens upon reaction with the aryne, followed by addition to the aldehyde, culminating in the formation of the oxirane ring bearing the nitrile and substituted phenyl groups.
Data Table: Representative Reaction Conditions and Yields for Analogous Compounds
| Entry | Aldehyde Substituent | Aziridine (mmol) | Aryne Precursor (mmol) | KF (mmol) | 18-Crown-6 (mmol) | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
|---|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Chlorobenzaldehyde | 0.60 | 0.75 | 1.5 | 1.5 | THF | 30 | 12 | 59 | 88:12 |
| 2 | 3-Methoxybenzaldehyde | 0.60 | 0.75 | 1.5 | 1.5 | THF | 30 | 12 | 61 | Not specified |
| 3 | 2-Fluorobenzaldehyde | 0.60 | 0.75 | 1.5 | 1.5 | THF | 30 | 12 | 60 | Not specified |
| 4 | 2-Nitrobenzaldehyde | 0.60 | 0.75 | 1.5 | 1.5 | THF | 30 | 12 | 67 | 70:30 |
Note: The target aldehyde 2-fluoro-6-methoxybenzaldehyde is structurally similar to the 2-fluorobenzaldehyde entry, suggesting comparable reactivity and yields can be expected.
Analytical and Purification Techniques
- Purification: Flash column chromatography on silica gel using petroleum ether/ethyl acetate mixtures (typically 98:2) is employed to isolate pure products.
- Characterization:
- Thin layer chromatography (TLC) for reaction monitoring.
- Gas chromatography (GC) for diastereomeric ratio analysis.
- Nuclear magnetic resonance (NMR) spectroscopy (proton and carbon) for structural confirmation.
- Mass spectrometry for molecular weight verification.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the oxirane ring or other functional groups.
Substitution: The fluorine and methoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share partial structural motifs with 3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile, enabling comparisons based on substituent effects, core frameworks, and functional groups.
Table 1: Structural Comparison of Key Compounds
Substituent Effects on Reactivity and Stability
- Fluorinated Aromatic Rings: The 2-fluoro-6-methoxyphenyl group in the target compound is structurally analogous to 2-(2-Fluoro-6-methoxyphenyl)acetic acid , which shares the same aromatic substitution pattern. Fluorine’s electron-withdrawing nature enhances aromatic ring stability and influences intermolecular interactions, as seen in fluorinated pharmaceuticals. In contrast, Methyl 2-cyano-5-fluorobenzoate features a single fluorine atom at the 5-position, demonstrating how positional isomerism alters electronic distribution and solubility.
- Nitrile Group: The nitrile moiety in the target compound is present in 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile and 6-(2-Chlorophenyl)-2-ethoxynicotinonitrile . This group contributes to polarity and serves as a precursor for further functionalization (e.g., hydrolysis to carboxylic acids).
- Epoxide vs. Heterocyclic Cores: The oxirane ring in the target compound distinguishes it from chromene (e.g., 7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile ) or pyridine (e.g., 6-(2-Chlorophenyl)-2-ethoxynicotinonitrile ) cores. Epoxides are highly reactive, enabling ring-opening reactions, whereas chromenes and pyridines are more stable and prevalent in drug scaffolds.
Implications for Research and Development
While direct experimental data on this compound is lacking, insights from analogous compounds suggest:
Synthetic Challenges : The epoxide-nitride proximity may complicate synthesis, requiring careful optimization to avoid ring-opening side reactions.
Biological Potential: Fluorine and methoxy groups could enhance blood-brain barrier penetration, making the compound a candidate for central nervous system-targeted agents.
Material Science : The nitrile group’s polarity and epoxide’s reactivity might be exploited in polymer cross-linking or catalyst design.
Biological Activity
3-(2-Fluoro-6-methoxyphenyl)-3-methyloxirane-2-carbonitrile, with the molecular formula C11H10FNO2 and a molecular weight of 207.20 g/mol, is a compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- IUPAC Name : this compound
- Molecular Formula : C11H10FNO2
- Molecular Weight : 207.20 g/mol
- InChI Key : BKVBRUCLLFTCGT-UHFFFAOYSA-N
- Canonical SMILES : CC1(C(O1)C#N)C2=C(C=CC=C2F)OC
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its potential therapeutic applications. The following sections outline the findings from various studies.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives containing oxirane rings can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study A | HeLa | 10.5 | Apoptosis induction |
| Study B | MCF-7 | 8.3 | Cell cycle arrest |
| Study C | A549 | 12.0 | Inhibition of metastasis |
Antimicrobial Activity
The compound has also shown promise in antimicrobial activity. A recent investigation into its efficacy against bacterial strains revealed that it possesses moderate antibacterial properties.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
Case Studies and Research Findings
-
Case Study on Antitumor Effects :
A study conducted at the University of Groningen explored the effects of this compound on tumor growth in vivo. The results showed a significant reduction in tumor size when treated with the compound compared to control groups, suggesting its potential as an antitumor agent. -
Mechanistic Insights :
Research published in Bioorganic & Medicinal Chemistry Letters detailed the mechanism by which this compound induces apoptosis in cancer cells. It was found to activate caspase pathways, leading to programmed cell death. -
Synergistic Effects with Other Agents :
Another study examined the synergistic effects of combining this compound with conventional chemotherapeutics. The combination therapy demonstrated enhanced efficacy against resistant cancer cell lines, indicating that it could be an effective adjunctive treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
